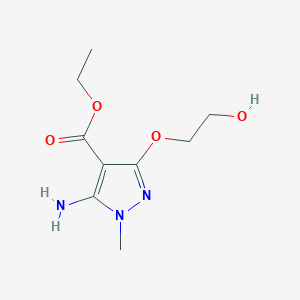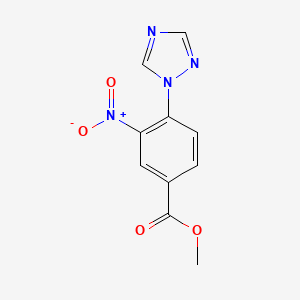
2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3OS and its molecular weight is 268.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride is involved in the synthesis of various chemical compounds. Research has demonstrated its utility in creating new chemical entities with potential antimicrobial and cytotoxic activities (Noolvi et al., 2014). Another study focused on the synthesis of 1,2-disubstituted benzimidazoles using iodobenzene as a catalyst, highlighting the versatility of benzimidazole derivatives in chemical reactions (Alla et al., 2013).
Pharmacological Applications In the pharmacological sector, 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride and its derivatives have shown promise in developing new medications. For instance, benzimidazole derivatives have been studied for their potential in treating conditions like hyperglycemia in diabetic mice (Kees et al., 1996). Additionally, novel benzimidazole compounds have been synthesized with the aim of exploring their anticancer properties (Ghani et al., 2011).
Material Science Applications In material science, benzimidazole derivatives, including 2-Methylsulfinyl-3H-benzimidazol-5-amine; dihydrochloride, have been investigated for their corrosion inhibiting properties. A study demonstrated the effectiveness of benzimidazole derivatives in preventing corrosion of mild steel in acidic media, highlighting their potential application in industrial settings (Tang et al., 2013).
Propiedades
IUPAC Name |
2-methylsulfinyl-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.2ClH/c1-13(12)8-10-6-3-2-5(9)4-7(6)11-8;;/h2-4H,9H2,1H3,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZZFBVACRAOEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391840.png)



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2391850.png)
![7-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)



![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)




